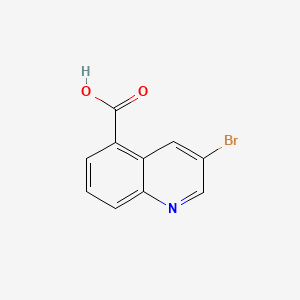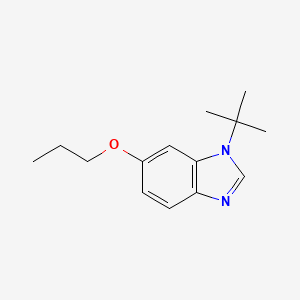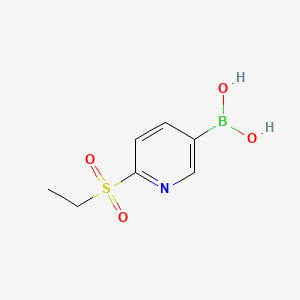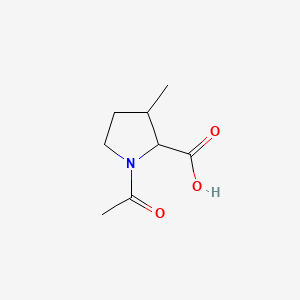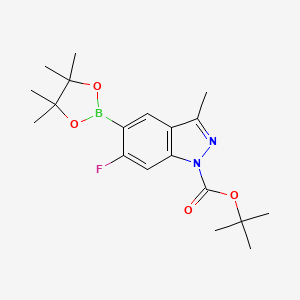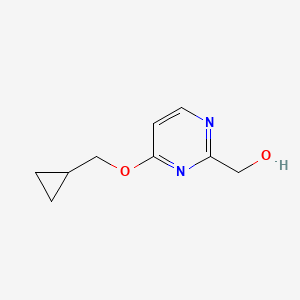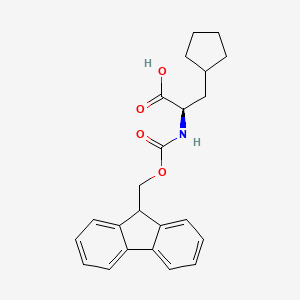
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
Overview
Description
“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid” is an alanine derivative .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Elemental analyses can also be done using instruments like Perkin Elmer .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The compound is a solid at room temperature .Scientific Research Applications
Peptide Synthesis
Fmoc-®-2-amino-3-cyclopentylpropanoic acid is a type of Fmoc amino acid azide, which are useful as coupling agents in peptide synthesis . They are stable at room temperature and have a long shelf-life .
Synthesis of Fluorenones
The fluoren-9-ylmethoxy carbonyl (Fmoc) group in this compound is related to the synthesis of 9-fluorenones .
Green Chemistry
The Fmoc group is also involved in green chemistry applications. For instance, the synthesis of 9-fluorenones from 9H-fluorenes by air oxidation is a highly efficient process .
Biochemical Research
Fmoc-®-2-amino-3-cyclopentylpropanoic acid is used in biochemical research due to its stability and reactivity .
Mechanism of Action
Target of Action
Fmoc-®-2-amino-3-cyclopentylpropanoic acid is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides . The role of this compound is to protect the amino group during the peptide bond formation, preventing unwanted side reactions .
Mode of Action
The compound acts as a protecting group for the amino group of amino acids during peptide synthesis . It is attached to the amino group, preventing it from reacting during the peptide bond formation . Once the peptide bond is formed, the Fmoc group is removed using a base, typically piperidine , unmasking the amino group and allowing it to participate in further reactions .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective formation of peptide bonds without unwanted side reactions . The removal of the Fmoc group is a key step in the peptide synthesis process, allowing for the sequential addition of amino acids to the growing peptide chain .
Pharmacokinetics
The efficiency of fmoc removal and the yield of peptide synthesis can be influenced by various factors, including the choice of base for deprotection, the reaction conditions, and the specific amino acids being linked .
Result of Action
The result of the action of Fmoc-®-2-amino-3-cyclopentylpropanoic acid is the successful synthesis of peptides with the desired sequence . By protecting the amino group during peptide bond formation and then being selectively removed, it allows for the controlled assembly of peptides .
Action Environment
The action of Fmoc-®-2-amino-3-cyclopentylpropanoic acid can be influenced by various environmental factors. For instance, the choice of solvent can affect the efficiency of Fmoc removal and peptide bond formation . Additionally, the reaction conditions, such as temperature and pH, can also impact the efficiency of peptide synthesis .
Safety and Hazards
properties
IUPAC Name |
(2R)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZVRXJTMCMDNR-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679797 | |
| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262802-59-4 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262802-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



